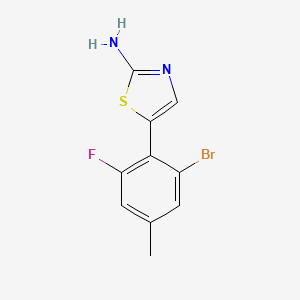![molecular formula C23H31FO6 B14757800 [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is a synthetic adrenocortical steroid with potent mineralocorticoid properties and high glucocorticoid activity . This compound is a steroid ester that is pregn-4-en-21-yl acetate substituted by a fluoro group at position 9, hydroxy groups at positions 11 and 17, and oxo groups at positions 3 and 20 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate involves several steps starting from 11-alpha,17-alpha,21-trihydroxypregn-4-ene-3,20-dione (hydrocortisone). The key steps include:
Acetylation: of the 21-hydroxy group.
Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.
Fluorination: at the 9-position.
Hydrolysis: to remove the 3-acetyl group.
Reformation: of the 3-keto group and 4-double bond.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones.
Reduction: Reduction of ketones to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones, while reduction can convert ketones back to hydroxy groups .
Wissenschaftliche Forschungsanwendungen
9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9-fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate involves its interaction with mineralocorticoid receptors in the distal tubules of the kidney. This interaction enhances the reabsorption of sodium ions from the tubular fluid into the plasma, leading to increased urinary excretion of potassium and hydrogen ions . The compound also exerts glucocorticoid effects by modulating the synthesis of specific proteins involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrocortisone: 11-beta,17,21-trihydroxypregn-4-ene-3,20-dione.
Prednisolone: 11-beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9-fluoro-11-beta,17,21-trihydroxy-16-alpha-methylpregna-1,4-diene-3,20-dione.
Uniqueness
9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is unique due to its potent mineralocorticoid activity, which is significantly higher than that of hydrocortisone and prednisolone . Its fluorination at the 9-position enhances its stability and bioavailability, making it a valuable compound in both research and clinical settings .
Eigenschaften
Molekularformel |
C23H31FO6 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16?,17?,18?,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
SYWHXTATXSMDSB-HHZWQIATSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)CC[C@@]43C)F)O)C)O |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


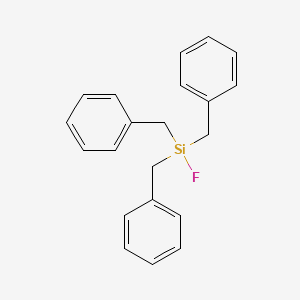


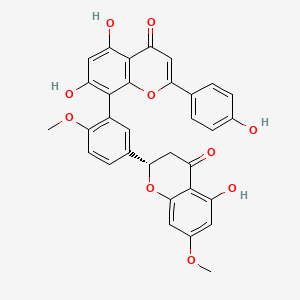
![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)
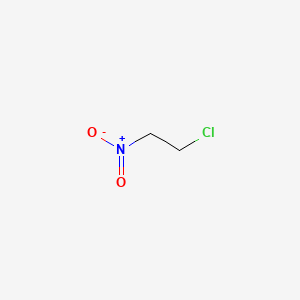
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride](/img/structure/B14757761.png)
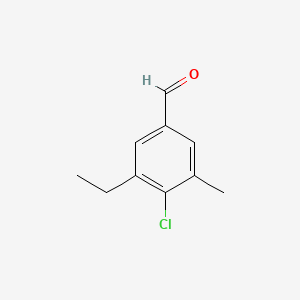
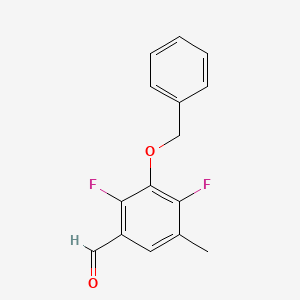
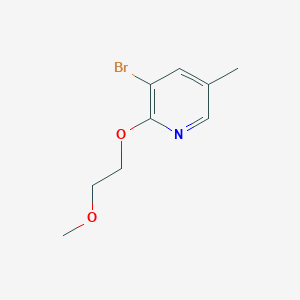
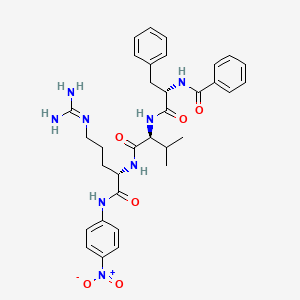
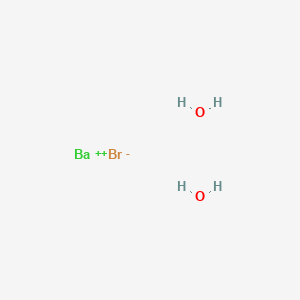
![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
